Benzenamine sulfate
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Overview
Description
Benzenamine sulfate(1-) is an organic sulfamate oxoanion obtained by deprotonation of the sulfamate OH group of this compound. It is a conjugate base of a this compound.
Scientific Research Applications
Acetylcholinesterase Inhibitors : A study by (Malik et al., 2017) focused on the synthesis and evaluation of benzenamine derivatives as acetylcholinesterase inhibitors, which showed significant memory-enhancing activity in mice models.
Antifungal and Antibacterial Activities : Research by (Yang et al., 2019) demonstrated that benzenamine can inhibit the development of Aspergillus flavus, a pathogenic fungus, indicating its potential as a fumigant against pathogenic fungi.
Water Decontamination : A study by (Ahmed et al., 2012) explored the use of benzenamine derivatives in the sulfate radical anion oxidation process for water decontamination.
DNA Binding and Antitumor Activity : Research by (Rahman et al., 2013) investigated benzenamine derivatives in the context of their DNA binding properties and their potential for antitumor activity in mouse models.
Biodegradation of Pharmaceuticals : The biodegradation of pharmaceuticals, such as diclofenac, using bacterial strains has been studied, with benzenamine playing a role in the degradation process, as reported by (Moreira et al., 2018).
Electrochemical Synthesis and Corrosion Protection : Studies by (Shahhosseini et al., 2016) and (Shahhosseini et al., 2015) have demonstrated the electrochemical synthesis of polymers based on benzenamine derivatives and their application in corrosion protection.
Anticancer Screening : The molecular docking, G-QSAR studies, and synthesis of new 2-phenazinamines as Bcr-Abl tyrosine kinase inhibitors for anticancer screening are investigated in a study by (Kale & Sonwane, 2020).
Crystal Structure Analysis : The crystal structure of certain benzenamine derivatives, providing insights into their molecular arrangements, has been analyzed by (Dileep et al., 2013).
Properties
Molecular Formula |
C6H6NO3S- |
---|---|
Molecular Weight |
172.18 g/mol |
IUPAC Name |
N-phenylsulfamate |
InChI |
InChI=1S/C6H7NO3S/c8-11(9,10)7-6-4-2-1-3-5-6/h1-5,7H,(H,8,9,10)/p-1 |
InChI Key |
BEHLMOQXOSLGHN-UHFFFAOYSA-M |
SMILES |
C1=CC=C(C=C1)NS(=O)(=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)NS(=O)(=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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